Industrial Route Efficiency: Dibromoacetyl vs. Dichloroacetyl Intermediate Yields
The same patent directly compares two alternative routes to the antiviral agent florenal: one passing through the dibromoacetyl intermediate and one through the dichloroacetyl intermediate (Example 1 vs. Comparative Examples). The isolated yield of the 2‑ω‑dibromoacetylfluorenone intermediate is 71–88 wt% (based on 2‑acetylfluorenone), whereas the 2‑ω‑dichloroacetylfluorenone intermediate is obtained in only 65–69 wt% (based on 2‑ω‑dichloroacetylfluorene) [1]. When normalised to the starting material fluorene, the overall process yield via the dibromoacetyl route is 30–35 wt%, representing a 6.1‑ to 7.9‑fold increase over the prior‑art dichloroacetyl route [1].
| Evidence Dimension | Isolated intermediate yield and overall process yield for the synthesis of 2‑fluorenonyl‑glyoxal bisulfite (florenal). |
|---|---|
| Target Compound Data | Intermediate yield: 71–88 wt% (from 2‑acetylfluorenone); overall final product yield: 30–35 wt% (from fluorene). |
| Comparator Or Baseline | 2‑ω‑Dichloroacetylfluorenone: intermediate yield 65–69 wt% (from 2‑ω‑dichloroacetylfluorene); overall final product yield approximately 4.4–4.8 wt% (from fluorene, calculated from the stated 6.1–7.9‑fold increase). |
| Quantified Difference | Intermediate yield advantage: +6 to +19 percentage points (absolute); Overall process yield advantage: 6.1‑ to 7.9‑fold. |
| Conditions | Acylation with acetic anhydride/AlCl₃, oxidation with sodium dichromate in acetic acid at 50–90°C, bromination with Br₂ in chloroform at 50–60°C or in acetic acid at 100–110°C, morpholine reaction at 50–98°C, acidic hydrolysis at 20–100°C. |
Why This Matters
A 6–8‑fold process‑yield advantage has immediate consequences for manufacturing cost, waste burden, and capacity utilisation—making the dibromoacetyl intermediate the only economically rational choice for large‑scale florenal production.
- [1] US Patent 4,016,289. Medicinal preparation for treatment of viral-etiology diseases. Lines 230–245: yield data for the dibromoacetyl route; Lines 204–210: yield data for the dichloroacetyl route; Lines 243–244: 6.1‑ to 7.9‑fold yield increase statement. View Source
